molecular formula C15H10N2O B8701761 4-(2-Oxoindolin-1-yl)benzonitrile

4-(2-Oxoindolin-1-yl)benzonitrile

Cat. No. B8701761
M. Wt: 234.25 g/mol
InChI Key: PAXNBXMWTXSDBK-UHFFFAOYSA-N
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Patent
US08975443B2

Procedure details

In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar was charged with oxindole (40 mg, 0.300 mmol, 1 equivalent), 4-chlorobenzonitrile (50 mg, 0.361 mmol, 1.2 equivalents), potassium carbonate (83 mg, 0.601 mmol, 2 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) (2.8 mg, 0.0030 mmol, 0.01 equivalents) and 2,2,7,7-tetramethyl-1-(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphepane (3.0 mg, 0.0066 mmol, 0.022 equivalents). Then tetrahydrofuran (0.3 mL) was syringed into the vial. The vial was sealed with a crimp top and placed in a heating block at 80° C. After 24 hours, the vial was removed from the heating block, cooled to room temperature and brought out of the glovebox. The reaction solution was diluted with tetrahydrofuran (2 mL) and filtered into a tared 125-mL Erlenmeyer flask. The vial was rinsed with tetrahydrofuran (2×2.5 mL), followed by washing of the filter cake with tetrahydrofuran (5 mL). A wt % analysis was performed on the filtered solution and an assay yield of 71% was measured (literature reference: Altman R A, et al. J. Am. Chem. Soc. 2008; 130: 9613-9620). 1H NMR (400 MHz, CDCl3) δ ppm 7.90-7.82 (m, 2H), 7.68-7.60 (m, 2H), 7.41-7.34 (m, 1H), 7.32-7.25 (m, 1H), 7.21-7.13 (m, 1H), 6.93 (dd, J=9.8, 2.1 Hz, 1H), 3.79 (s, 2H).
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
83 mg
Type
reactant
Reaction Step One
Name
2,2,7,7-tetramethyl-1-(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphepane
Quantity
3 mg
Type
reactant
Reaction Step One
Quantity
2.8 mg
Type
catalyst
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].Cl[C:12]1[CH:19]=[CH:18][C:15]([C:16]#[N:17])=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+].CC1(C)CCCCC(C)(C)P1C1C=CC=CC=1C1C(C(C)C)=CC(C(C)C)=CC=1C(C)C>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCCC1>[O:10]=[C:2]1[CH2:3][C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[N:1]1[C:12]1[CH:19]=[CH:18][C:15]([C:16]#[N:17])=[CH:14][CH:13]=1 |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
40 mg
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Name
Quantity
50 mg
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1
Name
Quantity
83 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
2,2,7,7-tetramethyl-1-(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphepane
Quantity
3 mg
Type
reactant
Smiles
CC1(P(C(CCCC1)(C)C)C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C
Name
Quantity
2.8 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
0.3 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The vial was sealed with a crimp top
CUSTOM
Type
CUSTOM
Details
placed in a heating block at 80° C
CUSTOM
Type
CUSTOM
Details
the vial was removed from the heating block
ADDITION
Type
ADDITION
Details
The reaction solution was diluted with tetrahydrofuran (2 mL)
FILTRATION
Type
FILTRATION
Details
filtered into a tared 125-mL Erlenmeyer flask
WASH
Type
WASH
Details
The vial was rinsed with tetrahydrofuran (2×2.5 mL)
WASH
Type
WASH
Details
by washing of the filter cake with tetrahydrofuran (5 mL)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
O=C1N(C2=CC=CC=C2C1)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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